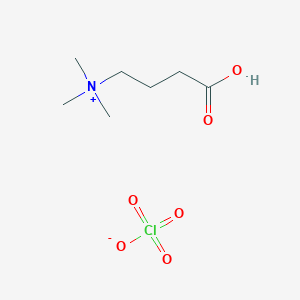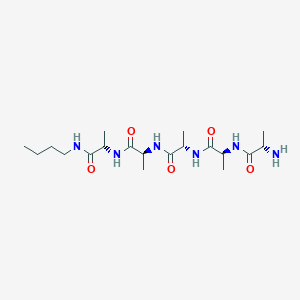![molecular formula C17H13N B14520685 4-[(4-Ethylphenyl)ethynyl]benzonitrile CAS No. 62856-07-9](/img/structure/B14520685.png)
4-[(4-Ethylphenyl)ethynyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethylphenyl)ethynyl]benzonitrile is an organic compound with the molecular formula C16H11N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group attached to a phenyl ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenyl)ethynyl]benzonitrile typically involves the coupling of 4-ethynylbenzonitrile with 4-ethylphenylacetylene. This reaction can be catalyzed by palladium-based catalysts under appropriate conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenyl)ethynyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-[(4-Ethylphenyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a synthetic fragment in cross-coupling reactions and the study of hydrogen bond formation.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Similar structure but lacks the ethyl group.
4-Cyanophenylacetylene: Similar structure with a cyano group instead of an ethynyl group.
4-Vinylbenzonitrile: Contains a vinyl group instead of an ethynyl group.
Uniqueness
4-[(4-Ethylphenyl)ethynyl]benzonitrile is unique due to the presence of both an ethynyl and an ethyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
62856-07-9 |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-[2-(4-ethylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C17H13N/c1-2-14-3-5-15(6-4-14)7-8-16-9-11-17(13-18)12-10-16/h3-6,9-12H,2H2,1H3 |
InChI Key |
DROIKVARXPRNGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[9-(4-Methylanilino)-9H-fluoren-9-yl]phosphonic acid](/img/structure/B14520661.png)
![[(4-Amino-3-nitrophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14520662.png)




![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14520681.png)
![2-[(2-Chloroethyl)amino]ethyl octadecanoate](/img/structure/B14520691.png)
